molecular formula C23H29NOS B373969 11-{2-[(dimethylamino)methyl]cyclohexyl}-6,11-dihydrodibenzo[b,e]thiepin-11-ol

11-{2-[(dimethylamino)methyl]cyclohexyl}-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Katalognummer: B373969
Molekulargewicht: 367.5g/mol
InChI-Schlüssel: DYOKEZUEHYQWMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-[2-[(Dimethylamino)methyl]cyclohexyl]-6H-benzocbenzothiepin-11-ol is a complex organic compound with a molecular formula of C23H29NOS. This compound is known for its unique structure, which includes a cyclohexyl group, a dimethylamino group, and a benzocbenzothiepin moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

The synthesis of 11-[2-[(dimethylamino)methyl]cyclohexyl]-6H-benzocbenzothiepin-11-ol involves multiple steps, starting from readily available starting materialscbenzothiepin moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

11-[2-[(Dimethylamino)methyl]cyclohexyl]-6H-benzocbenzothiepin-11-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

11-[2-[(Dimethylamino)methyl]cyclohexyl]-6H-benzocbenzothiepin-11-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets, such as enzymes and receptors .

In medicine, this compound is investigated for its potential therapeutic effects, including its ability to modulate neurotransmitter systems and its potential use as a drug candidate for various diseases. In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Vergleich Mit ähnlichen Verbindungen

11-[2-[(Dimethylamino)methyl]cyclohexyl]-6H-benzocbenzothiepin-11-ol can be compared with other similar compounds, such as 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol and 11-{2-[(dimethylamino)methyl]cyclohexyl}-6,11-dihydrodibenzo[b,e]thiepin-11-ol . These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture.

The uniqueness of 11-[2-[(dimethylamino)methyl]cyclohexyl]-6H-benzocbenzothiepin-11-ol lies in its combination of the cyclohexyl group, dimethylamino group, and benzocbenzothiepin moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C23H29NOS

Molekulargewicht

367.5g/mol

IUPAC-Name

11-[2-[(dimethylamino)methyl]cyclohexyl]-6H-benzo[c][1]benzothiepin-11-ol

InChI

InChI=1S/C23H29NOS/c1-24(2)15-17-9-3-5-11-19(17)23(25)20-12-6-4-10-18(20)16-26-22-14-8-7-13-21(22)23/h4,6-8,10,12-14,17,19,25H,3,5,9,11,15-16H2,1-2H3

InChI-Schlüssel

DYOKEZUEHYQWMK-UHFFFAOYSA-N

SMILES

CN(C)CC1CCCCC1C2(C3=CC=CC=C3CSC4=CC=CC=C42)O

Kanonische SMILES

CN(C)CC1CCCCC1C2(C3=CC=CC=C3CSC4=CC=CC=C42)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.